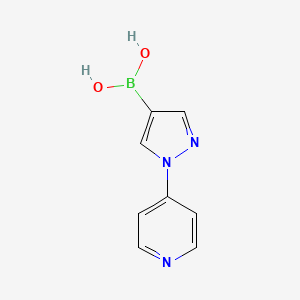

(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid

CAS No.:

Cat. No.: VC15981419

Molecular Formula: C8H8BN3O2

Molecular Weight: 188.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BN3O2 |

|---|---|

| Molecular Weight | 188.98 g/mol |

| IUPAC Name | (1-pyridin-4-ylpyrazol-4-yl)boronic acid |

| Standard InChI | InChI=1S/C8H8BN3O2/c13-9(14)7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6,13-14H |

| Standard InChI Key | SQPVTKJGOXHAFS-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CN(N=C1)C2=CC=NC=C2)(O)O |

Introduction

Key Findings

(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine ring at the pyrazole nitrogen and a boronic acid group at the 4-position of the pyrazole core. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceutical and materials science applications . While direct data on this specific isomer is limited, structural analogs and synthetic methodologies provide robust insights into its properties, reactivity, and utility.

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name is [1-(pyridin-4-yl)-1H-pyrazol-4-yl]boronic acid, with the molecular formula C₈H₈BN₃O₂ and a molecular weight of 203.01 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1141888-95-0 (analog) |

| SMILES | B(C1=CN(N=C1)C2=CC=NC=C2)(O)O |

| InChIKey | ALCBGBRWURGODI-UHFFFAOYSA-N |

The structure consists of a pyrazole ring substituted at the 1-position with a pyridin-4-yl group and at the 4-position with a boronic acid (-B(OH)₂) moiety. The pyridine’s nitrogen orientation (para-substitution) distinguishes it from analogs like 1-(pyridin-3-ylmethyl) derivatives .

Crystallographic and Conformational Data

Synthetic Methodologies

General Synthesis via Suzuki-Miyaura Precursors

The most efficient route involves a one-pot borylation of 1-substituted-4-bromopyrazoles, as demonstrated in patent CN104478917A :

-

Lithiation-Borylation:

-

Acid Hydrolysis:

Reaction Yield: ~81% (analogous protocol) .

Alternative Routes via Pyrazole Triflates

A method adapted from tricyclic pyrazole synthesis involves:

-

Converting 1-(pyridin-4-yl)-1H-pyrazol-4-ol to its triflate derivative using trifluoromethanesulfonic anhydride.

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately in THF; insoluble in water .

-

Stability: Sensitive to protic solvents and air oxidation; stored under inert atmosphere at -20°C .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, 2H, pyridine-H), 7.85 (s, 1H, pyrazole-H3), 7.52 (d, J = 4.8 Hz, 2H, pyridine-H), 7.43 (s, 1H, pyrazole-H5) .

-

¹¹B NMR: δ 30.2 ppm (characteristic of sp²-hybridized boron) .

Applications in Medicinal Chemistry and Materials Science

Role in Kinase Inhibitor Development

Pyrazole boronic acids are pivotal in synthesizing BRAF kinase inhibitors, where the boronic acid group enables late-stage functionalization of triarylimidazole scaffolds . For example:

-

Compound 1j (IC₅₀ = 0.24 μM against BRAF) incorporates a pyridinylpyrazole boronic acid moiety to enhance binding affinity .

Suzuki-Miyaura Cross-Coupling

This compound serves as a boron nucleophile in Pd-catalyzed couplings with aryl halides. A representative reaction:

Conditions: Na₂CO₃, DME/H₂O, 80°C, 12h .

Coordination Chemistry and Sensor Design

The compound forms four-coordinate boron(III) complexes with [N,O]-bidentate ligands, as observed in studies of pyrazolone-boronic acid adducts . These complexes exhibit luminescence properties applicable in optoelectronics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume